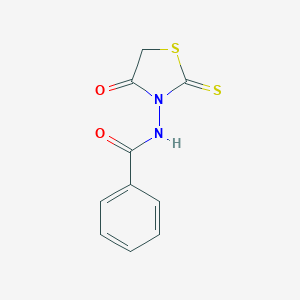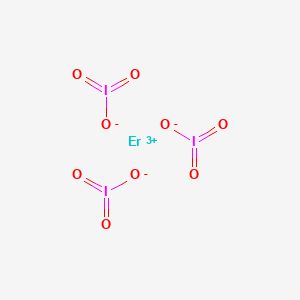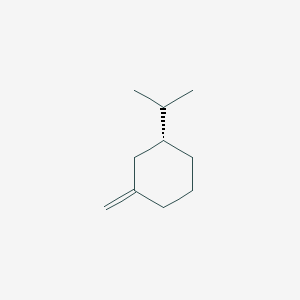
M-Menth-1(7)-ene, (R)-(-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Menth-1(7)-ene, (R)-(-) is a compound that belongs to the terpenoid family. It is commonly known as (-)-Menthone and is widely used in the fragrance and flavor industry. In recent years, there has been a growing interest in the scientific community regarding the potential applications of (-)-Menthone in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of (-)-Menthone is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of enzymes and the disruption of cell membranes. (-)-Menthone has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Furthermore, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemische Und Physiologische Effekte
(-)-Menthone has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, making it useful in the treatment of inflammatory conditions. Furthermore, (-)-Menthone has been found to have analgesic properties, making it useful in the treatment of pain. Additionally, (-)-Menthone has been found to have antispasmodic properties, making it useful in the treatment of muscle spasms.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-Menthone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Furthermore, it has been extensively studied, and its properties are well understood. However, (-)-Menthone has some limitations for use in lab experiments. It is highly volatile and can be difficult to work with. Additionally, it has a strong odor, which can be unpleasant and interfere with other experiments.
Zukünftige Richtungen
There are several future directions for the study of (-)-Menthone. One potential area of research is the development of new drugs based on (-)-Menthone. Its antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Furthermore, (-)-Menthone has been found to have insecticidal properties, making it a potential candidate for use in pest control. Additionally, (-)-Menthone has been studied for its potential use in environmental science, as it has been found to have the ability to degrade certain pollutants. Further research is needed to fully understand the potential applications of (-)-Menthone in these fields.
Synthesemethoden
The synthesis of (-)-Menthone can be achieved through several methods, including the oxidation of (-)-Limonene, (-)-Pulegone, or (-)-Isopulegone. The most commonly used method is the oxidation of (-)-Limonene using potassium permanganate. The reaction yields a mixture of (-)-Menthone and (+)-Isomenthone, which can be separated through fractional distillation.
Wissenschaftliche Forschungsanwendungen
(-)-Menthone has been extensively studied for its various applications in the field of science. It has been found to exhibit antibacterial, antifungal, and antioxidant properties, making it a potential candidate for use in medicine. Furthermore, (-)-Menthone has been shown to have insecticidal properties, making it useful in agriculture. Additionally, (-)-Menthone has been studied for its potential use in environmental science, as it has been found to have the ability to degrade certain pollutants.
Eigenschaften
CAS-Nummer |
13837-71-3 |
|---|---|
Produktname |
M-Menth-1(7)-ene, (R)-(-) |
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(3R)-1-methylidene-3-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H18/c1-8(2)10-6-4-5-9(3)7-10/h8,10H,3-7H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
VNBIQMLXFAFQBE-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCCC(=C)C1 |
SMILES |
CC(C)C1CCCC(=C)C1 |
Kanonische SMILES |
CC(C)C1CCCC(=C)C1 |
Andere CAS-Nummern |
13837-71-3 |
Synonyme |
[R,(-)]-1-Methylene-3-isopropylcyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




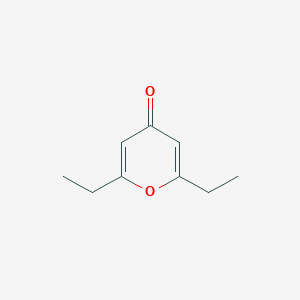
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)
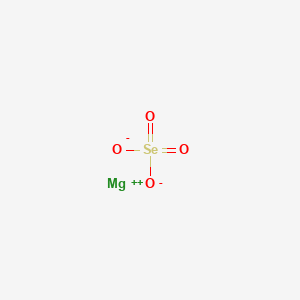
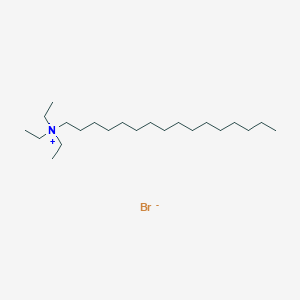
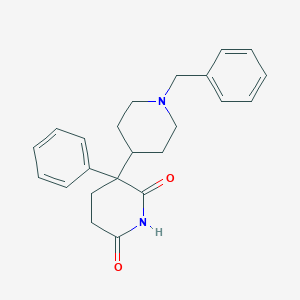

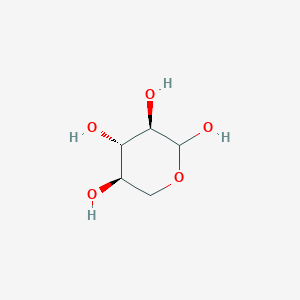
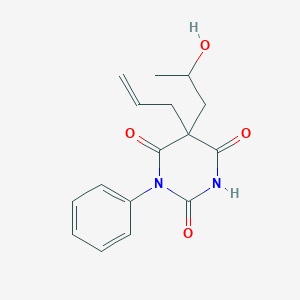
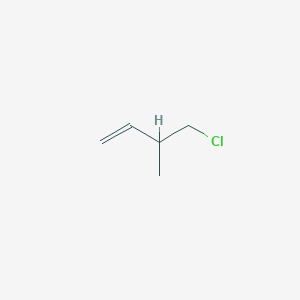

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
